N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(12-3-9-23-11-12)17-4-5-19-6-7-20-15(19)10-13(18-20)14-2-1-8-22-14/h1-3,6-11H,4-5H2,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLGJWSNHLJGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Microwave-Assisted Synthesis
The imidazo[1,2-b]pyrazole scaffold is synthesized via a sequential one-pot method developed by Demjén et al.:
Reaction Conditions
- Reactants : Hydrazine monohydrate, (ethoxymethylene)malonic acid derivatives, aldehydes (e.g., furfural), and tert-butyl isocyanide
- Catalyst : Trifluoroacetic acid (TFA, 0.2 eq)
- Solvent : Ethanol/water (1:1 v/v)
- Temperature : 80–150°C under microwave irradiation (150 W)
- Time : 10–60 minutes
Mechanistic Insights
- Hydrazine reacts with (ethoxymethylene)malonic acid to form a pyrazolone intermediate.
- Aldehyde condensation generates an α,β-unsaturated ketone.
- Isocyanide-mediated cyclization yields the imidazo[1,2-b]pyrazole core.
Yield Optimization
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Microwave Temperature | 120°C | 72–85% |
| TFA Concentration | 0.1–0.3 eq | ↑ Regioselectivity |
| Reaction Time | 30 min | 89% Purity |
Functionalization with Furan-2-yl Group
Furan Ring Synthesis
The furan-2-yl substituent is introduced via a modified Paal-Knorr cyclization:
Procedure
- Starting Material : 2-Hydroxyaldehyde (e.g., furfural)
- Reagents : Ethyl chloroacetate, anhydrous K₂CO₃
- Conditions : Reflux in N,N-dimethylformamide (DMF) at 110°C for 24 hours
Key Reaction
$$
\ce{2-Hydroxyaldehyde + Ethyl chloroacetate ->[K2CO3, DMF][\Delta] Furan-2-carboxylate}
$$
Yield : 68–74% after recrystallization (ethanol)
Synthesis of Thiophene-3-carboxamide
Gewald Reaction for Thiophene Synthesis
The thiophene moiety is prepared using the Gewald method:
Reactants
- Cyclic ketone (e.g., tetrahydro-4H-pyran-4-one)
- Sulfur
- Cyanoacetamide
Conditions
- Solvent: Ethanol/piperidine (9:1)
- Temperature: 70°C, 6 hours
Mechanism
- Ketone + Cyanoacetamide → Enamine intermediate
- Sulfur incorporation via radical pathway
- Cyclization to 2-aminothiophene-3-carboxamide
Carboxamide Formation
The free amine is converted to the carboxamide via acid chloride intermediacy:
Steps
- Chlorination : Thiophene-3-carboxylic acid + SOCl₂ (reflux, 4 h)
- Coupling : Acid chloride + 2-(6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl)ethylamine
- Reagents : DCC (1.2 eq), DMAP (0.1 eq)
- Solvent : Dichloromethane, 0°C → RT
Critical Parameters
| Factor | Optimal Value | Effect |
|---|---|---|
| SOCl₂ Equivalents | 5 eq | Complete conversion |
| Coupling Time | 12 h | 91% Yield |
Final Coupling and Purification
Amide Bond Formation
The imidazo[1,2-b]pyrazole-ethylamine intermediate is coupled to thiophene-3-carboxylic acid via mixed anhydride method:
Procedure
- Activate carboxylic acid with isobutyl chloroformate
- React with amine in THF at −15°C
- Warm to room temperature over 2 h
Yield : 76–84% after column chromatography (SiO₂, EtOAc/hexane)
Purification and Characterization
Chromatography : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient)
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazo H), 7.89 (d, J=3.2 Hz, 1H, thiophene H)
- HRMS : [M+H]⁺ calcd. 396.1214, found 396.1211
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Imidazo[1,2-b]pyrazole derivatives: These compounds are studied for their potential as kinase inhibitors and other therapeutic agents.
Uniqueness
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct chemical and biological properties compared to other similar compounds
Biological Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including furan, imidazole, pyrazole, and thiophene. This unique molecular framework suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N4O2S, with a molecular weight of approximately 302.35 g/mol. The structural complexity arises from the combination of different heterocycles, which often enhances pharmacological properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit a wide range of biological activities:
- Antimicrobial Activity : Studies have shown that furan and imidazole derivatives possess antimicrobial properties. The presence of these functional groups in the compound suggests potential antibacterial and antifungal activities .
- Anticancer Potential : Compounds with imidazole and pyrazole scaffolds have demonstrated anticancer effects. For instance, derivatives have been evaluated for their cytotoxic potential against various cancer cell lines .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The structural features of this compound may allow it to interact with enzymes involved in inflammatory pathways .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have shown to inhibit enzymes related to inflammatory responses and microbial resistance mechanisms.
- Receptor Interaction : The unique combination of heterocycles may enhance the compound's affinity for various receptors, potentially leading to improved therapeutic outcomes.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazole Derivatives | Pyrazole ring; various substituents | Anticancer, anti-inflammatory |
| Furan-containing Compounds | Furan ring; diverse substituents | Antimicrobial, antioxidant |
| Imidazole-based Compounds | Imidazole ring; multiple functional groups | Antifungal, anticancer |
Case Studies and Research Findings
Recent studies have highlighted the potential of similar compounds in various therapeutic areas:
- Antitumor Activity : A study evaluated the cytotoxicity of 5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide against human cancer cell lines, showing significant growth inhibition with an IC50 value of 49.85 µM .
- Inflammatory Pathway Inhibition : Research has indicated that certain pyrazole derivatives can inhibit key enzymes in inflammatory pathways, suggesting that this compound may exhibit similar effects .
Q & A
Q. How can researchers ensure reproducibility in multi-step synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
